

Application Notes and Protocols for 1-(4-Fluorophenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(4-Fluorophenylsulfonyl)piperidine
Cat. No.:	B086861

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenylsulfonyl)piperidine is a versatile chemical reagent with significant potential in organic synthesis and medicinal chemistry. Its structure, incorporating a piperidine ring and a 4-fluorophenylsulfonyl group, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and potential therapeutic agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The electron-withdrawing nature of the 4-fluorophenylsulfonyl group can influence the reactivity of the piperidine nitrogen, making it a useful component in various chemical transformations.

These application notes provide an overview of the potential uses of **1-(4-Fluorophenylsulfonyl)piperidine** as a chemical reagent, including detailed protocols for its synthesis and its application as a scaffold in the development of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-Fluorophenylsulfonyl)piperidine** is provided in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₁₄ FNO ₂ S
Molecular Weight	243.3 g/mol [1]
Appearance	White to off-white solid (predicted)
Boiling Point	352.4 ± 44.0 °C (Predicted)
Density	1.287 ± 0.06 g/cm ³ (Predicted)
pKa	-4.87 ± 0.20 (Predicted)

Applications in Organic Synthesis and Medicinal Chemistry

The unique structural features of **1-(4-Fluorophenylsulfonyl)piperidine** make it a valuable tool for a variety of applications in chemical synthesis, particularly in the field of drug discovery.

1. Scaffold for Bioactive Molecules:

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents.[\[2\]](#)[\[3\]](#) The introduction of the 4-fluorophenylsulfonyl group can modulate the biological activity and pharmacokinetic profile of molecules. This moiety can serve as a key building block in the synthesis of compounds targeting a range of biological targets, including kinases and other enzymes. For instance, piperidine derivatives are integral components of various kinase inhibitors, where the piperidine ring often serves to orient functional groups for optimal interaction with the target protein.[\[4\]](#)[\[5\]](#)

2. Synthesis of Heterocyclic Compounds:

N-substituted piperidines are fundamental starting materials for the construction of more complex heterocyclic systems. The sulfonamide linkage in **1-(4-Fluorophenylsulfonyl)piperidine** can influence the regioselectivity of subsequent reactions, allowing for the targeted synthesis of novel heterocyclic structures with potential pharmacological activity.[\[6\]](#)

3. Use in the Development of Kinase Inhibitors:

The sulfonamide moiety is a common feature in many kinase inhibitors. The 4-fluorophenylsulfonyl group in this reagent can act as a key pharmacophore, participating in hydrogen bonding and other interactions within the ATP-binding site of kinases.^[7] By using **1-(4-Fluorophenylsulfonyl)piperidine** as a starting material, medicinal chemists can efficiently synthesize libraries of potential kinase inhibitors for screening and lead optimization.

Experimental Protocols

Protocol 1: Synthesis of **1-(4-Fluorophenylsulfonyl)piperidine**

This protocol describes a standard method for the synthesis of **1-(4-Fluorophenylsulfonyl)piperidine** from piperidine and 4-fluorophenylsulfonyl chloride.

Materials:

- Piperidine
- 4-Fluorophenylsulfonyl chloride
- Triethylamine (or another suitable base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

- In a round-bottom flask, dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 4-fluorophenylsulfonyl chloride (1.0 eq) in dichloromethane to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **1-(4-Fluorophenylsulfonyl)piperidine**.

Expected Yield: 85-95%

Characterization Data:

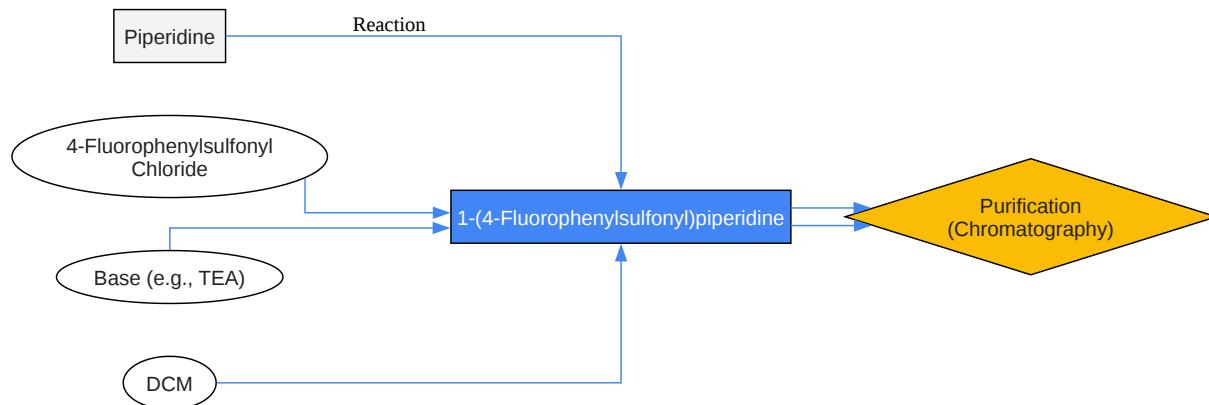
- ^1H NMR, ^{13}C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final product.

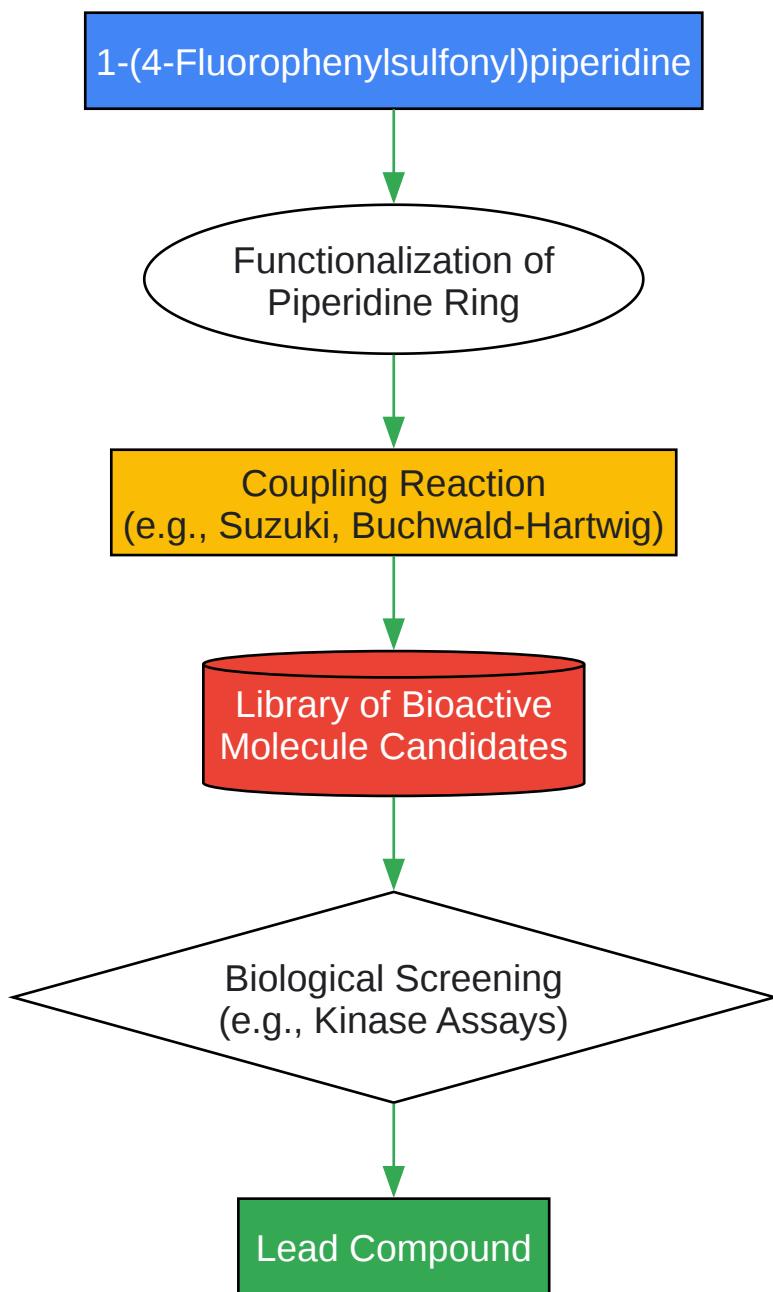
Protocol 2: Application as a Scaffold in the Synthesis of a Hypothetical Kinase Inhibitor

This protocol outlines a general procedure for utilizing **1-(4-Fluorophenylsulfonyl)piperidine** as a building block in the synthesis of a potential kinase inhibitor. This example involves a Suzuki coupling reaction to introduce a functionalized aromatic ring.

Materials:

- 1-(4-Fluorophenylsulfonyl)-4-bromopiperidine (can be synthesized from **1-(4-Fluorophenylsulfonyl)piperidine**)
- Arylboronic acid or ester
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Dioxane/water mixture, Toluene)


Procedure:


- In a reaction vessel, combine 1-(4-Fluorophenylsulfonyl)-4-bromopiperidine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05-0.1 eq), and base (2.0 eq).
- Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography to isolate the desired coupled product.

Quantitative Data for a Hypothetical Reaction:

Reactant A	Reactant B	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)
1-(4-Fluorophenylsulfonyl)-4-bromopiperidine	4-Methoxyphenylboronic acid	Pd(PPh ₃) ₄	Dioxane/H ₂ O	100	12	78
1-(4-Fluorophenylsulfonyl)-4-bromopiperidine	3-Aminophenylboronic acid	PdCl ₂ (dppf)	Toluene	110	18	65

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 1-(4-Fluorophenylsulfonyl)piperidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086861#use-of-1-4-fluorophenylsulfonyl-piperidine-as-a-chemical-reagent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com